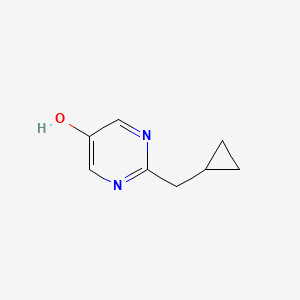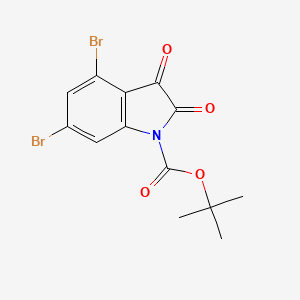
2-(Cyclopropylmethyl)pyrimidin-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclopropylmethyl)pyrimidin-5-ol is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethyl)pyrimidin-5-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of N-(5-cyanopyrimidin-4-yl)-5-nitrofuran-2-carboxamide with sulfuric acid followed by heating, intramolecular cyclization, and subsequent chlorination with phosphorus pentasulfide or thionyl chloride and nucleophilic substitution with amines .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Cyclopropylmethyl)pyrimidin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-5-carboxylic acid derivatives, while reduction may produce pyrimidine-5-ol derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Cyclopropylmethyl)pyrimidin-5-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-(Cyclopropylmethyl)pyrimidin-5-ol involves its interaction with specific molecular targets and pathways. For instance, as a plant activator, it enhances plant defenses through the up-regulation of genes related to reactive oxygen species (ROS) and salicylic acid (SA) pathways . This leads to increased resistance against pathogen invasion and promotes plant growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrimidin-5-ol: A simpler analog with similar chemical properties.
Pyrimidin-4-ol: Another analog with a hydroxyl group at a different position.
Pyrimidin-2-ol: An analog with the hydroxyl group at the 2-position.
Uniqueness
2-(Cyclopropylmethyl)pyrimidin-5-ol is unique due to the presence of the cyclopropylmethyl group, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C8H10N2O |
|---|---|
Molekulargewicht |
150.18 g/mol |
IUPAC-Name |
2-(cyclopropylmethyl)pyrimidin-5-ol |
InChI |
InChI=1S/C8H10N2O/c11-7-4-9-8(10-5-7)3-6-1-2-6/h4-6,11H,1-3H2 |
InChI-Schlüssel |
VZUNCACQBGQRMR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1CC2=NC=C(C=N2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[4-(Hydroxymethyl)-2,5-dihydrothiophen-2-yl]pyrimidine-2,4-dione](/img/structure/B13109791.png)


![1,3-Dibenzyl-1-(7-chlorothiazolo[5,4-d]pyrimidin-2-yl)thiourea](/img/structure/B13109808.png)
![7H-Benzo[de]pyrazolo[5,1-a]isoquinoline-11-carboxylic acid, 9,10-dihydro-3-(4-morpholinyl)-7,10-dioxo-, ethyl ester](/img/structure/B13109824.png)


![Isoxazolo[4,3-D]pyrimidine](/img/structure/B13109832.png)




